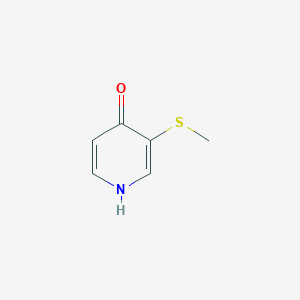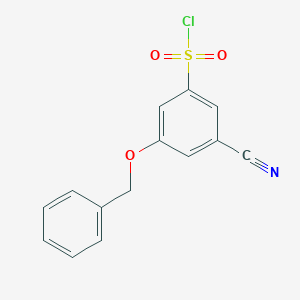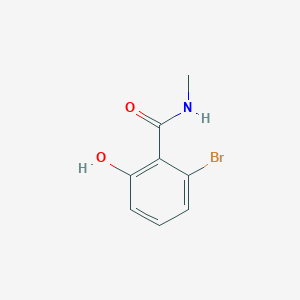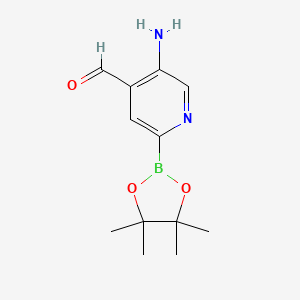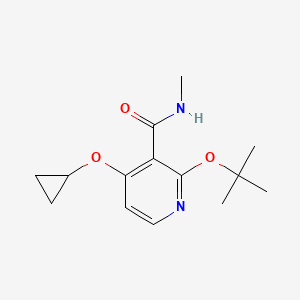
2-Tert-butoxy-4-cyclopropoxy-N-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butoxy-4-cyclopropoxy-N-methylnicotinamide is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is known for its unique structure, which includes tert-butoxy and cyclopropoxy groups attached to a nicotinamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2-Tert-butoxy-4-cyclopropoxy-N-methylnicotinamide involves several steps. One common method includes the protection of hydroxyl groups using tert-butyl ethers. This can be achieved under solvent-free conditions at room temperature using catalytic amounts of erbium(III) triflate (Er(OTf)3) . The catalyst is easily recovered and reused multiple times without loss of activity. Additionally, the tert-butyl group can be removed quickly from alcohols and phenols in methanol in the presence of Er(OTf)3 using microwave irradiation .
Analyse Des Réactions Chimiques
2-Tert-butoxy-4-cyclopropoxy-N-methylnicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation reactions can be performed using tert-butyl hydroperoxide (TBHP) in the presence of a copper(I) catalyst, leading to the formation of 2-tert-butoxy-1-arylethanones under mild conditions with high selectivity . Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Substitution reactions often involve nucleophiles like organolithium or Grignard reagents .
Applications De Recherche Scientifique
2-Tert-butoxy-4-cyclopropoxy-N-methylnicotinamide is utilized in various scientific research fields, including chemistry, biology, medicine, and industry In chemistry, it serves as a building block for the synthesis of more complex molecules In biology, it is used in studies related to enzyme inhibition and protein interactionsIndustrially, it is employed in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the modulation of metabolic pathways and the regulation of cellular processes .
Comparaison Avec Des Composés Similaires
2-Tert-butoxy-4-cyclopropoxy-N-methylnicotinamide can be compared with other similar compounds, such as 2-tert-butoxy-4-methoxyphenole and tert-butyl methyl(4-oxocyclohexyl)carbamate . These compounds share some structural similarities but differ in their functional groups and chemical properties. The presence of the cyclopropoxy group in this compound distinguishes it from these related compounds, contributing to its unique reactivity and applications .
Propriétés
Formule moléculaire |
C14H20N2O3 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
4-cyclopropyloxy-N-methyl-2-[(2-methylpropan-2-yl)oxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13-11(12(17)15-4)10(7-8-16-13)18-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,15,17) |
Clé InChI |
RJCZODJULXTLMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=NC=CC(=C1C(=O)NC)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


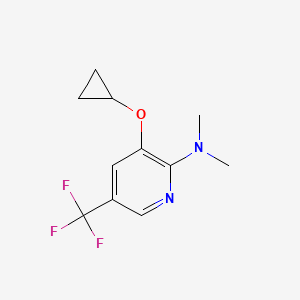
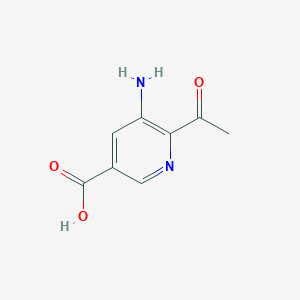
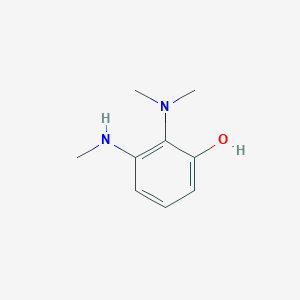
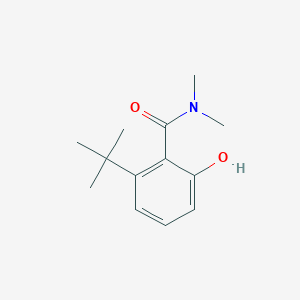
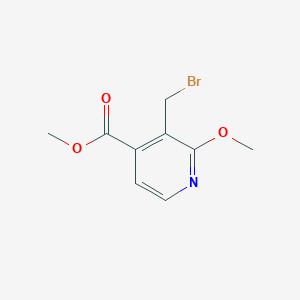
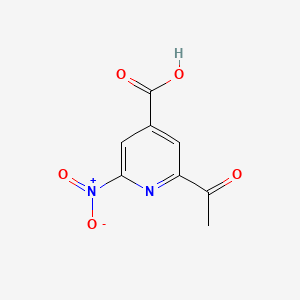
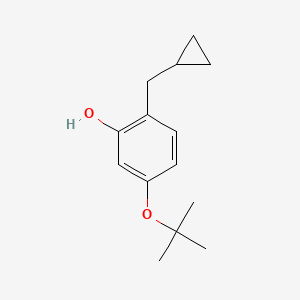
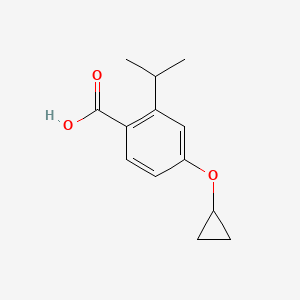
![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14843803.png)
